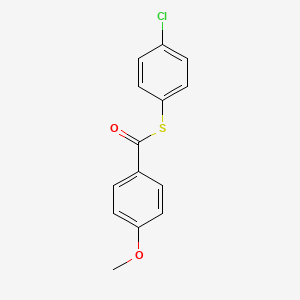
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate, also known as CMCT, is a chemical compound that is widely used in scientific research. It is a thiol-specific reagent that is used to modify cysteine residues in proteins and peptides. CMCT is a highly reactive compound that can form covalent bonds with cysteine residues, leading to changes in protein structure and function.
Applications De Recherche Scientifique
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is widely used in scientific research as a thiol-specific reagent. It is used to modify cysteine residues in proteins and peptides, which can provide valuable insights into protein structure and function. This compound is also used to study the role of cysteine residues in protein-protein interactions and enzyme catalysis. Additionally, this compound can be used to label cysteine residues in proteins for detection and purification purposes.
Mécanisme D'action
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate reacts with cysteine residues in proteins and peptides through a nucleophilic attack mechanism. The thiol group of the cysteine residue attacks the isothiocyanate group of this compound, leading to the formation of a covalent bond between the two molecules. This covalent bond can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects depending on the specific protein or peptide it is used to modify. In general, this compound can lead to changes in protein structure and function, which can impact cellular processes such as enzyme catalysis and protein-protein interactions. This compound can also be used to label cysteine residues in proteins for detection and purification purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is its high reactivity with cysteine residues, which allows for efficient modification of proteins and peptides. Additionally, this compound can be used to selectively modify cysteine residues in the presence of other amino acids, which can be useful in complex protein mixtures. However, one limitation of this compound is its potential to modify other thiol-containing molecules in the cell, which can lead to off-target effects.
Orientations Futures
There are several future directions for the use of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate in scientific research. One area of interest is the development of new methods for selective cysteine modification using this compound. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme catalysis. Additionally, this compound can be used in the development of new protein-based therapeutics that rely on cysteine modification for activity.
Méthodes De Synthèse
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isothiocyanate with 4-methoxyphenol in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to form this compound. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNMIQGMWGOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

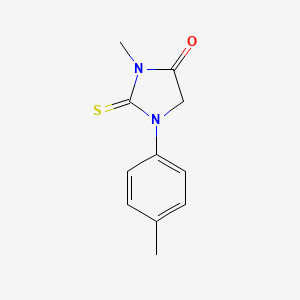
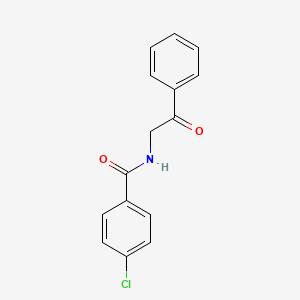
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
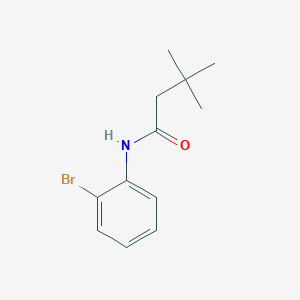
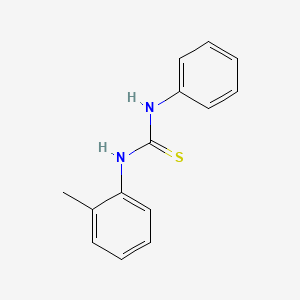
![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)


